molecular formula C32H50O3 B12388839 3beta-Acetoxyurs-12-en-11-one

3beta-Acetoxyurs-12-en-11-one

Cat. No.: B12388839
M. Wt: 482.7 g/mol
InChI Key: JPJFFXBKQYGGMF-OPRPSYRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Acetoxyurs-12-en-11-one typically involves the extraction from natural sources such as the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl . The extraction process involves the use of methanolic extracts, followed by purification steps to isolate the compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process would involve the use of solvents and chromatographic techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3beta-Acetoxyurs-12-en-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3beta-Acetoxyurs-12-en-11-one has a wide range of scientific research applications, including:

Mechanism of Action

The antimicrobial activity of 3beta-Acetoxyurs-12-en-11-one is attributed to its ability to disrupt the cell membranes of bacteria and fungi . This disruption leads to the leakage of cellular contents and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with membrane lipids and proteins.

Comparison with Similar Compounds

Uniqueness: 3beta-Acetoxyurs-12-en-11-one is unique due to its specific structure and the presence of an acetoxy group at the 3beta position, which contributes to its potent antimicrobial activity . This structural feature distinguishes it from other similar compounds and enhances its effectiveness against a wide range of microorganisms.

Properties

Molecular Formula

C32H50O3

Molecular Weight

482.7 g/mol

IUPAC Name

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

JPJFFXBKQYGGMF-OPRPSYRCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C

Origin of Product

United States

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